molecular formula C22H14N2O3S B2965008 2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900297-74-7

2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2965008
CAS No.: 900297-74-7
M. Wt: 386.43
InChI Key: MVYTWUNIOSUURO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione core substituted with thiophene and p-tolyl groups. The chromeno[2,3-d]pyrimidine scaffold is structurally analogous to anthraquinone derivatives but incorporates oxygen and nitrogen atoms, enhancing its electronic and pharmacological properties .

This compound shares structural similarities with pharmacologically active pyrimidine derivatives, such as thieno[2,3-d]pyrimidin-4-ones and pyridopyrimidines, which are known for antioxidant, antimicrobial, and anticancer activities .

Properties

IUPAC Name

3-(4-methylphenyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c1-13-8-10-14(11-9-13)24-20(17-7-4-12-28-17)23-21-18(22(24)26)19(25)15-5-2-3-6-16(15)27-21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYTWUNIOSUURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by a unique structure that includes a chromene moiety fused with a pyrimidine ring and various substituents that contribute to its potential biological activities. The exploration of its biological activity is critical for understanding its therapeutic potential in medicinal chemistry.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including those similar to 2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Case Study:
A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against triple-negative breast cancer cells by inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. The most potent derivatives had IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell growth .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of key enzymes involved in cellular processes. For instance, thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.

Research Findings:
In vitro assays showed that certain derivatives exhibited higher potency than established DHODH inhibitors like brequinar and teriflunomide. This suggests that compounds similar to 2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione could serve as effective tools for further drug development .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound. Various modifications can influence potency and selectivity.

Table 1: SAR Analysis of Thieno[2,3-d]pyrimidine Derivatives

CompoundSubstituentIC50 (μM)Activity Description
Compound ANone15 ± 0.8Moderate MIF2 inhibition
Compound BCF₃ Group7.2 ± 0.6Enhanced potency
Compound CNaphthalene2.6 ± 0.2Highest activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Chromeno-Pyrimidine Derivatives
Compound Name Substituents (R1, R2) Molecular Formula Key Functional Groups
Target Compound Thiophen-2-yl, p-tolyl C₂₂H₁₄N₂O₃S Chromeno-pyrimidine-dione, thiophene
2-(Furan-2-yl)-3-(4-methylphenyl) analog Furan-2-yl, p-tolyl C₂₂H₁₄N₂O₄ Chromeno-pyrimidine-dione, furan
3-Phenyl-2-isopropyl analog Phenyl, isopropyl C₂₃H₁₈N₂O₃ Chromeno-pyrimidine-dione, alkyl chain
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione Thiophen-2-yl, phenyl C₁₄H₁₃N₃OS Tetrahydropyrimidine-dione, thiophene

Key Observations :

  • Electron-Donating/Withdrawing Effects : The thiophene group in the target compound (electron-rich sulfur atom) enhances π-stacking interactions compared to the furan analog (oxygen-based) .
  • Conformational Rigidity: The fused chromeno-pyrimidine-dione core imposes greater rigidity than tetrahydropyrimidine-dione derivatives, possibly affecting binding specificity .

Key Differences :

  • Reagents: The target compound likely requires thiophene-containing precursors and POCl₃-mediated cyclization, similar to thieno-pyrimidine synthesis .
  • Yields: Thieno-pyrimidines generally achieve higher yields (70–85%) than pyridopyrimidines (65–82%) due to fewer side reactions .

Pharmacological Activity Comparisons

Key Insights :

  • Electron-Donating Groups : Compounds with p-OH or p-NH₂ substituents (e.g., pyridopyrimidines) show superior antioxidant activity due to radical scavenging capabilities .
  • Thiophene vs. Pyridine Cores : Thiophene-containing derivatives (target compound) may exhibit stronger redox activity than pyridine analogs, though experimental validation is needed .

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